(4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethylsulfanyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps. One common approach is the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 4-bromobenzyl bromide can then be reacted with 1-methyl-2-trifluoromethylsulfanyl-ethylamine under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow protocols for bromination reactions, which utilize household compact fluorescent lamps (CFL) to activate radical reactions . This method is advantageous as it avoids the use of hazardous solvents and allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the trifluoromethylsulfanyl ethylamine moiety can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Similar in structure but contains a hydroxyl group instead of an amine.
Benzyl bromide: Lacks the trifluoromethylsulfanyl ethylamine moiety.
Uniqueness
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both a bromobenzyl group and a trifluoromethylsulfanyl ethylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H13BrF3NS |
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Molecular Weight |
328.19 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H13BrF3NS/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
CCLJFQIPQSGNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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